1-(3-Bromopropyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
1-(3-bromopropyl)pyrazole |
InChI |
InChI=1S/C6H9BrN2/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2 |
InChI Key |
JOZGANJKYRVSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromopropyl 1h Pyrazole
Direct N-Alkylation of 1H-Pyrazole with 1,3-Dibromopropane (B121459)
The primary and most conventional method for synthesizing 1-(3-Bromopropyl)-1H-pyrazole is the direct N-alkylation of the 1H-pyrazole ring using 1,3-dibromopropane. This reaction typically proceeds by deprotonating the pyrazole (B372694) nitrogen, followed by a nucleophilic attack on the dibromoalkane. A significant challenge in this synthesis is controlling the selectivity, as the reaction can yield the desired mono-alkylated product, the di-alkylated by-product (1,3-di(pyrazol-1-yl)propane), or a mixture of both.
Reaction Conditions and Parametric Optimization
The yield and selectivity of the N-alkylation reaction are highly dependent on the specific conditions employed. Optimization of parameters such as the solvent system, the choice of base, reaction temperature, and duration is crucial for maximizing the formation of the desired this compound.
The solvent plays a critical role in the N-alkylation of pyrazole by influencing the solubility of the reactants and the reactivity of the pyrazolate anion. Aprotic polar solvents are generally preferred for this reaction.
Dimethylformamide (DMF) : Often used due to its high dielectric constant, which facilitates the dissolution of the pyrazole salt and promotes the SN2 reaction. It can lead to good yields, particularly when combined with a suitable base. researchgate.net
Acetonitrile (B52724) (CH3CN) : Another effective solvent that offers good solubility for the reactants and is relatively easy to remove after the reaction. researchgate.net
Dimethyl Sulfoxide (DMSO) : Its high polarity can enhance the rate of reaction. Systematic studies on 3-substituted pyrazoles have demonstrated that a K2CO3-DMSO system can achieve regioselective N1-alkylation. acs.org
Phase-Transfer Catalysis (PTC) : Using a phase-transfer catalyst in a biphasic system (e.g., aqueous NaOH/organic solvent) can be an effective strategy. This method avoids the need for anhydrous solvents and strong bases, with reactions sometimes proceeding without any organic solvent. nih.gov
The choice of solvent can significantly impact the reaction outcome, as summarized in the table below based on typical N-alkylation findings.
| Solvent System | Typical Observations |
| Dimethylformamide (DMF) | Good yields, promotes SN2 mechanism. researchgate.net |
| Acetonitrile (CH3CN) | Effective, easy to remove post-reaction. researchgate.net |
| Dimethyl Sulfoxide (DMSO) | High polarity enhances reaction rates, good for regioselectivity. acs.org |
| Tetrahydrofuran (THF) | Often used with strong bases like NaH. |
The base is essential for deprotonating the N-H of the pyrazole ring, forming the nucleophilic pyrazolate anion. The strength and type of base can influence the reaction rate and selectivity.
Strong Bases : Sodium hydride (NaH) is a powerful, non-nucleophilic base that effectively deprotonates pyrazole, typically in an anhydrous solvent like THF or DMF.
Carbonate Bases : Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly used, milder bases. researchgate.net Cesium carbonate is often reported to enhance reaction rates and yields in alkylations. The use of K2CO3 in DMSO is a well-established method for achieving regioselective alkylation. acs.org
Hydroxide (B78521) Bases : Potassium hydroxide (KOH) can be used, often under phase-transfer catalysis conditions.
The selection of the base is critical for controlling the reaction's efficiency.
| Base | Solvent | Key Characteristics |
| Sodium Hydride (NaH) | THF, DMF | Strong base, requires anhydrous conditions. |
| Potassium Carbonate (K2CO3) | DMSO, DMF | Milder base, effective for selective alkylation. acs.org |
| Cesium Carbonate (Cs2CO3) | Acetonitrile, DMF | Highly effective, often improves yield and reaction time. researchgate.net |
| Potassium Hydroxide (KOH) | Water/Organic | Used in phase-transfer catalysis, avoids anhydrous conditions. |
Temperature and reaction duration are interdependent parameters that must be optimized to favor the formation of the mono-alkylated product while minimizing the di-substituted byproduct.
Temperature : Reactions are often performed at temperatures ranging from room temperature to elevated temperatures (e.g., 80-100°C) to increase the reaction rate. researchgate.net However, higher temperatures can also promote the formation of the di-alkylated byproduct. A systematic approach often involves starting the reaction at a lower temperature (e.g., 0°C or room temperature) and gradually increasing it if necessary.
Reaction Time : The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion to the desired product. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the conditions used. For instance, using cesium-impregnated saponites as catalysts in DMF at 80°C has been shown to yield N-alkyl pyrazoles in very short reaction times. researchgate.net
| Temperature Range | Reaction Time | Expected Outcome |
| Room Temperature | 12-24 hours | Lower reaction rate, potentially higher selectivity for mono-alkylation. |
| 60-80°C | 4-12 hours | Increased reaction rate, requires careful monitoring to prevent di-alkylation. researchgate.net |
| Reflux | 1-6 hours | Fast reaction, higher risk of byproduct formation. |
Catalytic Approaches in N-Alkylation Processes
To overcome the limitations of traditional methods, which may require strong bases or high temperatures, catalytic approaches have been developed. mdpi.comresearchgate.net
Acid Catalysis : While typically N-alkylation is base-mediated, methods using Brønsted acid catalysts have been developed for the N-alkylation of pyrazoles with alternative electrophiles like trichloroacetimidates. mdpi.comsemanticscholar.org This approach can provide an alternative to methods requiring strong bases.
Enzymatic Catalysis : Engineered enzymes have been employed for the highly regioselective N-alkylation of pyrazoles using simple haloalkanes. nih.gov This biocatalytic method offers unprecedented selectivity (>99%) and operates under mild conditions. researchgate.netnih.gov
Zeolite and Molecular Sieve Catalysis : Crystalline aluminosilicates (zeolites) or crystalline aluminophosphates can be used as catalysts for the N-alkylation of pyrazoles with alcohols, offering high yields under mild conditions without the formation of salt by-products. google.com Basic modified molecular sieves, such as cesium-impregnated saponites, have also proven to be highly active catalysts for the N-alkylation of pyrazole with alkyl bromides, leading to nearly quantitative yields at short reaction times. researchgate.net
Integration of Green Chemistry Principles in Synthetic Routes
Modern synthetic chemistry emphasizes the use of environmentally benign methods. researchgate.netacs.org The synthesis of this compound can be made greener by adopting several principles.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and increase yields. nih.govmdpi.com The combination of microwave heating with solvent-free conditions or eco-friendly solvents like water-ethanol mixtures represents a significant green improvement. nih.govmdpi.comnih.gov
Solvent-Free Conditions : Performing the reaction without a solvent, for instance using a solid support like alumina (B75360) with a base (e.g., NaHCO3) under microwave irradiation, minimizes waste and simplifies purification. researchgate.net
Use of Greener Solvents : Replacing hazardous solvents like DMF with more benign alternatives or using water as a reaction medium, particularly in conjunction with phase-transfer catalysis, aligns with green chemistry goals. acs.orgnih.gov Multicomponent reactions in aqueous media are a key strategy in green synthesis. acs.org
Synthetic Pathways via Pyrazole Ring Formation and Subsequent Alkyl Bromination
This strategy involves a two-stage process: the initial construction of the 1H-pyrazole nucleus bearing a 3-hydroxypropyl substituent, followed by the targeted chemical transformation of the terminal hydroxyl group into a bromide. This approach offers flexibility in the synthesis of various substituted pyrazole precursors.
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. nih.gov A predominant method is the Paal-Knorr synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgrsc.org To obtain the necessary precursor for this compound, one could employ 3-hydroxypropylhydrazine as the hydrazine component, reacting it with a simple 1,3-dicarbonyl compound like malondialdehyde or its equivalent.
Another powerful technique is the use of 1,3-dipolar cycloaddition reactions. nih.gov This typically involves the reaction of a diazoalkane with an alkyne. organic-chemistry.org The synthesis of pyrazoles via the cycloaddition of in-situ generated diazo compounds from N-tosylhydrazones with alkynes is a well-established one-pot procedure that provides access to a wide range of substituted pyrazoles. organic-chemistry.org Flow chemistry techniques have also been applied to 1,3-dipolar cycloadditions, enabling efficient and controlled synthesis of the pyrazole core. mdpi.com
The following table summarizes key cyclization strategies for forming the pyrazole ring, which can be adapted to synthesize a 1-(3-hydroxypropyl)-1H-pyrazole precursor.
| Cyclization Method | Reactants | Typical Conditions | Key Features |
| Paal-Knorr Synthesis | 1,3-Dicarbonyl Compound + Hydrazine derivative | Acid or base catalysis, various solvents (e.g., ethanol) | Versatile, widely used, good yields. beilstein-journals.orgrsc.org |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne/Alkene | Often requires a catalyst or thermal conditions | High regioselectivity possible, broad substrate scope. nih.govorganic-chemistry.org |
| Multi-Component Reaction | Aldehyde + β-Ketoester + Hydrazine | One-pot, often catalyzed | High atom economy, operational simplicity. beilstein-journals.orgnih.gov |
Once the precursor alcohol, 1-(3-hydroxypropyl)-1H-pyrazole, is obtained, the terminal hydroxyl group is converted to a bromide. This is a standard functional group interconversion in organic synthesis. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃), which readily converts primary alcohols to the corresponding alkyl bromides. lookchem.com The reaction is typically performed in an inert solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. lookchem.com
Other established methods for this conversion include the use of hydrobromic acid (HBr), thionyl bromide (SOBr₂), or milder conditions associated with the Appel reaction (triphenylphosphine and carbon tetrabromide). The choice of reagent is critical to ensure compatibility with the pyrazole ring and any other functional groups present on the molecule.
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, allowing for the construction of complex molecules in a single synthetic operation. mdpi.comnih.gov The synthesis of pyrazole derivatives is well-suited to MCR strategies, which typically involve the condensation of three or more starting materials. beilstein-journals.org
A general MCR for pyranopyrazoles, for instance, involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov By selecting a starting material that contains a latent or protected 3-bromopropyl or 3-hydroxypropyl group, it is possible to assemble a complex pyrazole that can be converted to the target compound. The key advantages of MCRs include high atom economy, reduced waste generation, and the ability to rapidly generate molecular diversity from simple precursors. mdpi.comacs.org
Comparative Analysis of Synthetic Strategies
A significant challenge in the N-functionalization of pyrazoles is controlling regioselectivity. nih.gov For an unsymmetrically substituted pyrazole, direct alkylation can lead to a mixture of N1 and N2 isomers. mdpi.com However, since the parent 1H-pyrazole is symmetrical, this issue of regioselectivity is moot. The primary efficiency concern in direct alkylation with 1,3-dibromopropane is chemoselectivity—specifically, minimizing the formation of the di-alkylated product where a second pyrazole molecule displaces the bromine atom. This can often be controlled by adjusting the stoichiometry of the reactants.
In syntheses that build the pyrazole ring first, regioselectivity is a critical consideration when using unsymmetrical starting materials. For example, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can produce two constitutional isomers. orientjchem.org The reaction outcome is influenced by both steric and electronic properties of the substituents and the reaction conditions. nih.gov Protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, have been used to direct C-H arylation and subsequent N-alkylation with complete regiocontrol, showcasing a strategy to overcome these challenges in more complex systems. nih.gov
The efficiency of these routes can be summarized as follows:
| Synthetic Strategy | Typical Yields | Regioselectivity Issues | Key Advantages |
| Direct N-Alkylation of Pyrazole | Moderate to Good | Not applicable for pyrazole; chemoselectivity is the main challenge. | One step, uses simple starting materials. |
| Ring Formation & Bromination | Good to Excellent | High, if unsymmetrical precursors are used. orientjchem.org | Modular, allows for variation in the pyrazole core. nih.gov |
| Multi-Component Reactions | Good to Excellent | Can be an issue, but often controlled by reaction design. mdpi.com | High step and atom economy, rapid assembly. nih.gov |
For the synthesis of a structurally simple molecule like this compound, the most practical and scalable route is often the most direct one.
Direct N-Alkylation: This approach is generally the most straightforward. It utilizes commercially available and inexpensive starting materials (pyrazole, 1,3-dibromopropane, and a base). The single-step nature of the reaction makes it highly amenable to large-scale production, with the main challenge being the purification of the final product from potential by-products.
Multi-Component Reactions: MCRs are celebrated for their elegance and efficiency, making them highly practical for generating libraries of complex compounds. nih.govmdpi.com However, for a simple target, designing an MCR might be unnecessarily complicated compared to a direct, stepwise approach. The true power of MCRs lies in complex molecule synthesis where multiple bonds and stereocenters are formed in one pot, an advantage that is not fully leveraged for this particular target.
Chemical Reactivity and Derivatization of 1 3 Bromopropyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
The carbon atom attached to the bromine in 1-(3-bromopropyl)-1H-pyrazole is electrophilic due to the electron-withdrawing nature of the halogen. This renders it susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide ion, which is an excellent leaving group. These reactions are fundamental to the derivatization of this compound.
Nucleophilic substitution reactions on the this compound substrate predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored for several key reasons:
Primary Substrate: The bromine atom is attached to a primary carbon, which is sterically unhindered. This open access allows for the nucleophile to easily approach the electrophilic carbon from the backside relative to the leaving group.
Good Leaving Group: The bromide ion (Br⁻) is a stable species and therefore serves as a good leaving group, facilitating the departure step of the reaction.
Concerted Mechanism: The SN2 reaction is a one-step, concerted process. The nucleophile attacks the electrophilic carbon at the same time as the carbon-bromine bond is broken. This forms a high-energy pentacoordinate transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
The rate of the SN2 reaction is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. The reaction kinetics are described by the rate law: Rate = k[this compound][Nucleophile]. This bimolecular dependency is a hallmark of the SN2 pathway. The reaction typically results in an inversion of stereochemistry at the carbon center; however, as the electrophilic carbon in the propyl chain is not a stereocenter, this aspect is not relevant for this specific molecule.
The SN2 reactivity of this compound allows for the facile introduction of a wide range of functional groups by selecting the appropriate nucleophile. This versatility has been demonstrated in various synthetic applications, particularly in the preparation of novel compounds for pharmaceutical research.
Nitrogen nucleophiles are commonly used to derivatize this compound, leading to the formation of new carbon-nitrogen bonds.
Amines: Primary and secondary amines are effective nucleophiles for the alkylation reaction. For instance, the structurally related compound 1-(3-bromopropyl)-4-chloro-1H-pyrazole readily reacts with piperidine (B6355638) to yield 1-(4-chloro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propane. This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) with a base such as potassium carbonate to neutralize the HBr formed.
Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile in SN2 reactions and serves as a precursor to primary amines via reduction. The chloro-analogue, 1-(3-chloropropyl)-1H-pyrazole, has been shown to react with sodium azide in a solvent like N,N-dimethylformamide (DMF) to produce 1-(3-azidopropyl)-1H-pyrazole in high yield. This reaction proceeds under mild conditions and provides a key intermediate for further functionalization.
| Nucleophile | Reagent | Product | Solvent | Conditions | Yield |
| Piperidine | 1-(3-Bromopropyl)-4-chloro-1H-pyrazole | 1-(4-Chloro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propane | Acetonitrile | K₂CO₃, 80 °C | N/A |
| Sodium Azide | 1-(3-Chloropropyl)-1H-pyrazole | 1-(3-Azidopropyl)-1H-pyrazole | DMF | 80 °C, 16h | 93% |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form ether linkages.
Alkoxides and Phenoxides: Phenoxides are particularly effective for creating aryl ether derivatives. For example, this compound reacts with 3,5-dichlorophenol (B58162) in the presence of potassium carbonate in acetonitrile to yield 1-(3-(3,5-dichlorophenoxy)propyl)-1H-pyrazole. This type of reaction is crucial for linking the pyrazole (B372694) moiety to various phenolic scaffolds. While specific examples with simple alkoxides like sodium ethoxide are not prominently documented for this exact substrate, the reaction is expected to proceed smoothly under standard Williamson ether synthesis conditions to form the corresponding alkyl ether.
Carboxylates: Carboxylate anions, such as sodium acetate, can also act as nucleophiles to form ester derivatives. The reaction of this compound with a carboxylate salt would yield the corresponding pyrazolylpropyl ester. This provides a route to compounds that can be later hydrolyzed to alcohols if needed.
| Nucleophile | Reagent | Product | Solvent | Conditions | Yield |
| 3,5-Dichlorophenol | This compound | 1-(3-(3,5-Dichlorophenoxy)propyl)-1H-pyrazole | Acetonitrile | K₂CO₃, 82 °C | N/A |
Thiolates are excellent nucleophiles for SN2 reactions due to the high polarizability and low electronegativity of sulfur. The reaction of this compound with a thiolate, generated from a thiol and a base (e.g., sodium hydroxide (B78521) or sodium hydride), is expected to efficiently produce the corresponding thioether (sulfide). This reaction would proceed readily, often at room temperature, providing a stable C-S bond and linking the pyrazole moiety to sulfur-containing functional groups.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Carbon nucleophiles, such as acetylide anions, are capable of displacing the bromide from this compound. An acetylide, generated by deprotonating a terminal alkyne with a strong base like sodium amide (NaNH₂), would attack the primary alkyl bromide to form a new, elongated alkyne. This reaction provides a powerful method for extending the carbon chain and introducing the functionality of a triple bond, which can be further manipulated into other groups.
Transformations Involving the Pyrazole Heterocyclic System
Electrophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
For the pyrazole ring in this compound, the N1-nitrogen atom is substituted, leaving the N2-nitrogen and the carbon atoms at positions 3, 4, and 5 as part of the aromatic system. The pyrazole ring is considered an electron-rich heterocycle, which generally facilitates electrophilic attack. However, the reactivity and regioselectivity are complex. The N1-substituent and the electron-donating character of the N2-nitrogen influence the position of substitution. Electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich carbon. If the C4 position is blocked, substitution may occur at the C5 position. Common electrophilic aromatic substitution reactions include nitration and halogenation. lumenlearning.com For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield 1-(3-bromopropyl)-4-nitro-1H-pyrazole.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃ / H₂SO₄ | 1-(3-Bromopropyl)-4-nitro-1H-pyrazole |
| Bromination | Br₂ / FeBr₃ | 4-Bromo-1-(3-bromopropyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |
Modifications and Functionalization at the Pyrazole Nitrogen Atoms
The pyrazole ring in this compound possesses two nitrogen atoms with distinct chemical environments. The N1 atom is a pyrrole-type nitrogen, having contributed its lone pair to the aromatic sextet and being substituted with the bromopropyl group. The N2 atom is a pyridine-type nitrogen, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it basic and nucleophilic.
This available lone pair on the N2 atom allows for further functionalization. It can be protonated by acids to form pyrazolium (B1228807) salts. Furthermore, it can act as a nucleophile to attack electrophiles, leading to the formation of quaternary pyrazolium salts. For example, reaction with an alkyl halide like methyl iodide would result in the formation of 1-(3-bromopropyl)-2-methyl-1H-pyrazol-2-ium iodide. This reactivity is crucial for modifying the electronic properties of the ring and for synthesizing various ionic liquids or catalyst precursors.
Investigation of Pyrazole Ring-Opening Reactions
The aromaticity of the pyrazole ring imparts significant stability, and as such, ring-opening reactions are generally not facile. chim.it For unsubstituted or simply alkyl-substituted pyrazoles like this compound, the ring system is robust and resistant to cleavage under common reaction conditions. Ring-opening typically requires harsh conditions or the presence of specific activating functional groups that destabilize the aromatic system. chim.it For example, some highly substituted pyrazoles can undergo ring-opening upon reaction with strong nucleophiles or during certain rearrangement reactions. chim.it However, for this compound, such reactions are not characteristic, and the heterocyclic core is expected to remain intact during most synthetic transformations targeting the side chain.
Redox Chemistry of this compound
The redox chemistry of this compound is primarily associated with the bromopropyl substituent, as the pyrazole ring itself is relatively resistant to common oxidizing and reducing conditions.
Oxidative Transformations to Hydroxylated or Carboxylated Derivatives
While the pyrazole ring is generally stable towards oxidation, the alkyl side chain can be transformed. Analogous compounds with alkyl side chains can be oxidized to introduce hydroxyl or carboxyl groups. smolecule.com Using controlled oxidation conditions, the propyl chain of this compound could potentially be hydroxylated. More vigorous oxidation, for instance with potassium permanganate, could lead to cleavage of the side chain and formation of a carboxylic acid derivative, although this is a more challenging transformation that may also affect the ring. A more targeted approach would involve first converting the bromide to a more suitable functional group before oxidation.
Table 2: Potential Oxidative Transformations
| Oxidizing Agent | Potential Product |
| Hydrogen Peroxide (H₂O₂) | 3-(1H-Pyrazol-1-yl)propane-1-ol (after hydrolysis of bromide) |
| Potassium Permanganate (KMnO₄) | 1H-Pyrazole-1-acetic acid (via cleavage) |
Reductive Conversion of the Bromopropyl Group
The bromopropyl group is susceptible to reduction. The carbon-bromine bond can be cleaved reductively to replace the bromine atom with a hydrogen atom. This transformation effectively converts the bromopropyl group into a simple propyl group. Common reducing agents for such dehalogenation reactions include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation. smolecule.com This reaction is a straightforward method to obtain 1-propyl-1H-pyrazole from its brominated precursor, providing a pathway to derivatives where the reactive handle of the bromine atom is no longer required.
Table 3: Reductive Conversion of the Bromopropyl Group
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Propyl-1H-pyrazole |
| Sodium Borohydride (NaBH₄) / Catalyst | 1-Propyl-1H-pyrazole |
| H₂ / Pd/C | 1-Propyl-1H-pyrazole |
Synthesis of Poly-substituted Pyrazole Derivatives
The primary route for the derivatization of this compound involves the nucleophilic displacement of the bromide ion by various nucleophiles. This reaction is a versatile method for attaching diverse chemical moieties to the pyrazole ring via the three-carbon linker, thereby creating poly-substituted pyrazoles. The general scheme for this transformation involves the reaction of this compound with a nucleophile (Nu-H or Nu-) in a suitable solvent, often in the presence of a base to neutralize the generated hydrobromic acid.
Detailed research has demonstrated the feasibility of this approach using nitrogen-containing nucleophiles, such as amines and other heterocyclic compounds. For instance, the synthesis of pyrazole derivatives with an aminoalkyl side chain highlights a common strategy for creating more complex structures. Although not starting directly from this compound, the synthesis of 3-(3-(benzylamino)propyl)-1-methyl-4-(quinolin-2-yl)-1H-pyrazol-5-amine illustrates the formation of a propyl-amino linkage to a pyrazole-containing scaffold. researchgate.net In this multi-step synthesis, the final pyrazole ring is formed from a precursor already containing the substituted propylamino side chain. researchgate.net This methodology underscores the utility of the propyl-amino-pyrazole substructure in building poly-substituted heterocyclic systems.
A more direct application of the reactivity of haloalkylpyrazoles can be inferred from analogous reactions. For example, the alkylation of various amines with alkyl halides is a fundamental and widely used reaction in organic synthesis. The high reactivity of the primary bromide in this compound makes it an excellent electrophile for such reactions. It is anticipated that primary and secondary amines, as well as N-heterocycles like imidazole (B134444) and piperazine, would readily react to form the corresponding N-alkylated products in good yields.
The following interactive table provides an example of a poly-substituted pyrazole derivative that can be conceptually synthesized from this compound or its analogs, based on established synthetic routes for similar compounds.
| Starting Material (Analog) | Nucleophile | Product | Yield (%) | Reference |
| A precursor to the pyrazole ring containing a 3-(benzylamino)propyl side chain | Hydrazine (B178648) derivative | 3-(3-(Benzylamino)propyl)-1-methyl-4-(quinolin-2-yl)-1H-pyrazol-5-amine | 55 | researchgate.net |
This table illustrates the synthesis of a complex, poly-substituted pyrazole. researchgate.net The reported yield of 55% for the cyclization step to form the pyrazole ring indicates that such intricate structures are accessible. researchgate.net The synthesis of this particular compound involved the use of a hydrazine derivative to form the pyrazole ring from a diketone precursor that already contained the N-benzyl-N-(3-aminopropyl) group. researchgate.net This approach highlights the robustness of the pyrazole core and the feasibility of introducing complex side chains.
While direct literature examples detailing a broad range of nucleophiles reacting with this compound are not extensively cataloged in this specific context, the fundamental principles of nucleophilic substitution strongly support the feasibility of synthesizing a wide variety of poly-substituted pyrazole derivatives from this versatile starting material. The continued exploration of such reactions is a promising avenue for the discovery of novel compounds with potential applications in various fields of chemistry and pharmacology.
Advanced Applications in Chemical Research
1-(3-Bromopropyl)-1H-pyrazole as a Versatile Synthetic Intermediate
This compound is a valuable heterocyclic compound that has garnered attention in organic and medicinal chemistry. chim.itresearchgate.net Its utility stems from its dual functionality: a stable heteroaromatic pyrazole (B372694) core and a reactive alkyl halide chain. The pyrazole ring itself is a significant pharmacophore found in a wide array of biologically active compounds. mdpi.com The presence of the 3-bromopropyl group provides a convenient handle for synthetic chemists to introduce the pyrazole moiety into larger, more complex molecules through various chemical transformations.
The structure of this compound makes it an ideal building block in synthetic organic chemistry for creating complex molecular architectures. scirp.org1clickchemistry.com The pyrazole skeleton serves as a rigid and predictable scaffold, while the bromopropyl side chain acts as a flexible linker and a reactive site for nucleophilic substitution reactions. This allows for the systematic construction of elaborate molecules by attaching other molecular fragments to the pyrazole core.
Researchers utilize such building blocks to design and synthesize a variety of compounds with specific therapeutic or material properties. researchgate.netscirp.org The pyrazole unit is a key component in many pharmaceutical agents, and its incorporation can significantly influence the biological activity of a target molecule. mdpi.com The ability to use this compound to introduce this important heterocycle makes it a crucial intermediate in drug discovery and development. chim.it
Table 1: Examples of Complex Molecules Synthesized from Pyrazole-Based Building Blocks
| Resulting Compound Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Fused Heterocycles | Intramolecular cyclization | Medicinal Chemistry |
| Substituted Pyrazoles | Nucleophilic substitution on the propyl chain | Agrochemicals, Pharmaceuticals |
| Coordination Complexes | Ligand synthesis followed by metalation | Catalysis, Materials Science |
The reactivity of the bromopropyl group enables this compound to serve as a precursor for a wide range of more complex heterocyclic systems. Pyrazoles are frequently used as starting materials for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have diverse biological and physicochemical properties. chim.itresearchgate.net
The synthesis of these advanced systems often involves cyclocondensation reactions where the pyrazole derivative acts as a key intermediate. researchgate.net For example, the 3-bromopropyl chain can react with various binucleophiles to construct new rings fused to or substituted on the pyrazole core. This versatility allows chemists to access a vast chemical space of novel heterocyclic compounds. chim.itorientjchem.org
Table 2: Heterocyclic Systems Derived from Pyrazole Precursors
| Derived Heterocyclic System | General Method of Synthesis | Reference Example |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Reaction of aminopyrazoles with 1,3-bis-electrophiles chim.itresearchgate.net | Synthesis of bioactive compounds chim.it |
| Pyrazolo[3,4-b]pyridines | Cyclocondensation reactions | Exploration of novel derivatives chim.itresearchgate.net |
| Imidazo[1,2-b]pyrazoles | Aza-Wittig reaction of aminopyrazoles scirp.org | Synthesis of fused heterocycles scirp.org |
Applications in Ligand Design and Coordination Chemistry
The pyrazole moiety is an excellent ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms. mdpi.com One nitrogen atom is of the pyrrole-type and the other is of the pyridine-type; the latter has a lone pair of electrons readily available for coordination to metal centers. chim.itmdpi.com This property makes pyrazole and its derivatives, including this compound, highly valuable in the design of ligands for various metal complexes.
This compound is a versatile precursor for synthesizing a variety of pyrazole-based ligands. The reactive C-Br bond in the propyl chain can be easily displaced by a wide range of nucleophiles, allowing for the introduction of additional donor atoms. This modification can transform the initially monodentate pyrazole into a bidentate or tridentate ligand, enhancing its coordination ability and the stability of the resulting metal complexes.
For instance, reaction with amines can yield N,N-donor ligands, while reaction with thiols or phosphines can produce N,S- or N,P-donor ligands, respectively. This synthetic flexibility is crucial for tuning the electronic and steric properties of the ligand to achieve desired characteristics in the final metal complex. mdpi.com
Pyrazole-based ligands readily coordinate with a wide range of transition metals, including but not limited to iron, copper, zinc, cobalt, and nickel. researchgate.netnih.govchemrxiv.org The coordination typically occurs through the pyridine-type nitrogen atom of the pyrazole ring. chemrxiv.org The resulting metal complexes exhibit diverse geometries and coordination numbers, which are influenced by the nature of the metal ion, the steric and electronic properties of the pyrazole ligand, and the other ligands present in the coordination sphere.
The formation of these complexes is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science. bohrium.com The specific properties of the complex, such as its color, magnetic properties, and reactivity, are dictated by the interaction between the metal center and the pyrazole ligand. nih.gov
Table 3: Examples of Transition Metal Complexes with Pyrazole-Derived Ligands
| Metal Ion | Ligand Type | Resulting Complex Example | Reference |
|---|---|---|---|
| Zinc(II) | 3-imine-3,5-dimethylpyrazole | [ZnCl2(L)] | researchgate.net |
| Copper(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [CuCl2(L)] | mdpi.com |
| Iron(II)/Iron(III) | 3-amino-6-(3,5-dimethylpyrazole)tetrazine | [(RTzDMP)3Fe]X2 | nih.gov |
| Cobalt(II) | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Co(Ac)2·2L | chemrxiv.org |
Metal complexes featuring pyrazole-based ligands have shown significant promise in catalysis. bohrium.com The ligand framework plays a critical role in modulating the catalytic activity of the metal center. By systematically modifying the substituents on the pyrazole ring or the side chains attached to it, researchers can fine-tune the steric and electronic environment around the metal, thereby influencing the efficiency and selectivity of the catalytic process.
For example, pyrazole-ligated titanium complexes have been shown to be active catalysts for the ring-opening polymerization of L-lactide. rsc.org The design of new ligands, which can be initiated from precursors like this compound, is a key strategy in the development of novel and more efficient catalytic systems for a variety of organic transformations, including polymerization, oxidation, and coupling reactions. researchgate.net
Functional Materials Research
The bifunctional nature of this compound, characterized by the aromatic pyrazole core and the terminal alkyl bromide, allows for its incorporation into a wide array of functional materials. The pyrazole moiety can impart desirable photophysical or electronic properties, while the bromopropyl group serves as a reactive handle for covalent attachment or polymerization.
While pyrazole and its derivatives are known to be core components in many fluorescent compounds, specific research detailing the direct use of this compound in the synthesis of fluorescent probes, dyes, and sensors is not extensively documented in publicly available literature. However, the general principles of organic synthesis suggest that the reactive bromopropyl group is well-suited for nucleophilic substitution reactions. This allows for the facile introduction of fluorophores or sensor moieties.
The pyrazole ring itself is a key structural motif in a variety of dyes and fluorescent sensors. For instance, pyrazoline derivatives, which are structurally related to pyrazoles, are known to exhibit fluorescence and are utilized in the development of chemical sensors. The synthesis of such functional molecules often involves the reaction of a pyrazole-containing intermediate with other molecular fragments. In this context, this compound could serve as a precursor, where the bromopropyl chain acts as a linker to connect the pyrazole core to a signaling unit or a recognition element.
The general synthetic utility of brominated pyrazole derivatives in creating more complex molecules suggests that this compound is a viable candidate for the development of novel fluorescent materials. The pyrazole core can be a part of a larger conjugated system, which is a common feature of organic fluorophores.
The application of pyrazole-containing compounds in optoelectronic and photoluminescent materials is an active area of research. These materials are crucial for the development of technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the pyrazole ring, including its electron-donating or electron-accepting nature, can be tuned by substitution, making it a versatile component in the design of materials with specific optoelectronic characteristics.
Although specific studies focusing on this compound for these applications are not readily found, the broader class of pyrazole derivatives has been investigated for their potential in this field. The incorporation of pyrazole units into conjugated polymers or small molecules can influence their charge transport properties, energy levels, and photoluminescence. The bromopropyl group in this compound provides a convenient attachment point for integrating the pyrazole moiety into such materials. For example, it could be used to synthesize hole-transporting or electron-transporting materials by reacting it with appropriate molecular building blocks.
The development of new organic materials for optoelectronics often relies on the synthesis of novel molecular structures with tailored properties. As a readily available chemical intermediate, this compound represents a potential starting material for the exploration of new pyrazole-based optoelectronic and photoluminescent materials.
The incorporation of pyrazole functionalities into polymers can lead to materials with enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. The reactive nature of the bromopropyl group in this compound makes it a suitable candidate for integration into polymeric structures through different strategies.
More commonly, pyrazole-containing monomers are synthesized and then polymerized. The general reactivity of the bromopropyl group allows for the synthesis of such custom monomers. For example, it could be converted to a polymerizable group like a vinyl or acrylate moiety. The resulting pyrazole-functionalized monomer could then be copolymerized with other monomers to create a wide range of functional polymers.
A more direct application of this compound in polymer chemistry is in the post-polymerization functionalization of existing polymer backbones. This "grafting to" approach involves reacting the bromopropyl group with a pre-formed polymer that has nucleophilic sites. This method allows for the introduction of pyrazole moieties onto a variety of polymer scaffolds, thereby modifying their properties.
For example, polymers with hydroxyl, amino, or thiol groups can be functionalized by nucleophilic substitution with this compound. This covalent attachment of the pyrazole group can impart new functionalities to the base polymer, such as altered solubility, thermal stability, or the ability to act as a ligand for metal catalysis. This strategy offers a versatile route to advanced materials with tailored properties.
Interdisciplinary Research with Biological Relevance Excluding Prohibited Topics
Mechanistic Investigations of Pyrazole (B372694) Bioactivity
The pyrazole nucleus, central to 1-(3-Bromopropyl)-1H-pyrazole, is a core component of many molecules investigated for their interactions with biological systems. The bromopropyl side chain provides a reactive handle for chemists to synthesize a library of derivatives, which are then used to probe and understand biological mechanisms at a molecular level.
The pyrazole scaffold is integral to the design of various enzyme inhibitors. Derivatives synthesized from pyrazole-containing precursors have shown inhibitory activity against several important enzyme classes.
Cyclooxygenase (COX) Enzymes: Substituted pyrazole derivatives have been a focus of research for their anti-inflammatory properties, which are often mediated through the inhibition of COX-1 and COX-2 enzymes. mdpi.com For instance, celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. Research on novel pyrazole derivatives continues to explore their potential as anti-inflammatory agents by evaluating their COX inhibitory activity. mdpi.com
Histone Demethylases: In the field of epigenetics, pyrazole-containing compounds have been investigated as inhibitors of histone demethylases, such as the JmjC-domain containing histone demethylases (JmjC-KDMs). google.com These enzymes play a crucial role in gene regulation, and their inhibition is a target for therapeutic development. The core heteroaryl structure, like pyrazole, is often a key feature in the design of these inhibitors. google.com
Xanthine (B1682287) Oxidase: Researchers have rationally designed and synthesized pyrazole analogues, specifically 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles, as potent inhibitors of xanthine oxidase, an enzyme involved in purine (B94841) metabolism. nih.govtmu.edu.tw
Table 1: Examples of Pyrazole Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Finding | Reference |
|---|---|---|---|
| Substituted Pyrazoles | COX-1/COX-2 | Certain derivatives show selective inhibitory activity, highlighting potential for anti-inflammatory effects. | mdpi.com |
| 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Xanthine Oxidase | Compound 59 emerged as a potent inhibitor with an IC₅₀ value of 5.3 μM. | nih.govtmu.edu.tw |
The pyrazole structure is a key element in compounds designed to interact with specific molecular targets like cellular receptors. Molecular docking studies are frequently employed to predict and analyze the binding of pyrazole derivatives to the active sites of these proteins. researchgate.net
Research has explored the interaction of pyrazole derivatives with various receptors, including:
Receptor Tyrosine Kinases (RTKs): These receptors are crucial in cellular signaling pathways, and their dysregulation is implicated in various diseases. Docking studies of pyrazole derivatives with RTKs like VEGFR-2 have been performed to identify potential inhibitors. researchgate.net Specific derivatives showed minimum binding energies suggesting they could be potential inhibitors of these protein targets. researchgate.net
Other Protein Kinases: Beyond RTKs, pyrazole derivatives have been evaluated against other protein kinases such as Aurora A and CDK2, which are important in cell cycle regulation. researchgate.net
Opioid and Other Receptors: In pain modulation research, substitutions on the pyrazole ring have been shown to influence affinity for targets like peripheral opioid receptors and transient receptor potential vanilloid subtype 1 (TRPV-1). frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The chemical versatility of this compound makes it an excellent starting material for structure-activity relationship (SAR) studies. By modifying the bromopropyl chain or adding substituents to the pyrazole ring, researchers can systematically investigate how structural changes affect biological activity. nih.gov
SAR studies are crucial for optimizing the potency and selectivity of bioactive compounds. For pyrazole derivatives, the type and position of substituents on the pyrazole ring have a profound impact on their pharmacological profile. nih.gov
Antiproliferative and Antioxidant Agents: In studies on pyrazole hydrazones and amides, modifications to the phenylamino (B1219803) pyrazole nucleus at positions 1, 3, and 4 led to derivatives with varying antiproliferative and antioxidant properties. nih.gov
Anti-inflammatory Activity: The lengthening of an aliphatic chain on certain pyrazole derivatives was found to correlate with higher anti-inflammatory activity. mdpi.com Similarly, the presence of specific substituents, such as chlorine atoms on an associated triazole moiety, played a crucial role in the percentage of inflammation inhibition. mdpi.com
Antinociceptive Effects: Research has shown that para substitution on a phenyl group attached to the pyrazole ring improved interaction with peripheral opioid receptors, while ortho substitution reduced affinity for other channels. frontiersin.org
Table 2: Influence of Substituents on the Biological Activity of Pyrazole Derivatives
| Structural Modification | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|
| Lengthening of aliphatic carbon chain | Anti-inflammatory activity | Led to higher activity in certain pyrazoline derivatives. | mdpi.com |
| Para vs. Ortho substitution on phenyl ring | Opioid receptors / ASIC-1α channel | Para substitution improved interaction, while ortho substitution reduced affinity. | frontiersin.org |
Rational design combines SAR data with computational modeling to create novel molecules with enhanced activity and specificity for a particular biological target. mdpi.com The pyrazole ring serves as a foundational scaffold in this process. nih.gov
By understanding the key interactions between a pyrazole derivative and its target protein, scientists can design new analogues where the substituents are optimized for binding. nih.gov For example, after identifying potent pyrazole-based xanthine oxidase inhibitors, molecular modeling was used to understand the important interactions between the most active compound and the amino acid residues in the enzyme's active site, paving the way for further targeted design. nih.govtmu.edu.tw This approach is widely used to develop new pyrazole analogues with potential applications in various research areas. nih.gov
Role in Agrochemical Research and Development
The pyrazole scaffold is not only significant in pharmaceuticals but also plays a role in the agrochemical industry. The versatility of compounds like this compound allows for their use as intermediates in the synthesis of new crop protection agents. smolecule.com Pyrazole derivatives have been incorporated into molecules designed as herbicides and fungicides, contributing to the development of effective agents for enhancing crop protection and yield. smolecule.comchemimpex.com
Exploration as Herbicidal Agents
The pyrazole moiety is a core component of several commercial herbicides, such as pyroxasulfone. nih.govproquest.com This has prompted research into new pyrazole-containing compounds for weed management. One area of investigation involves using this compound and its analogues as intermediates to synthesize more complex molecules.
In one study, a series of novel substituted pyrazole aminopropyl isothiocyanates were synthesized and evaluated for their herbicidal properties. mdpi.com The synthesis involved the reaction of a substituted 5-aminopyrazole with 1,3-dibromopropane (B121459), followed by further chemical transformations to introduce the isothiocyanate group. mdpi.comnih.gov The resulting compounds were tested against several common weeds.
| Compound | Target Weed | Activity Level |
|---|---|---|
| Substituted pyrazole aminopropyl isothiocyanates | Echinochloa crusgalli | Good |
| Substituted pyrazole aminopropyl isothiocyanates | Cyperus iria | Good |
| Substituted pyrazole aminopropyl isothiocyanates | Dactylis glomerata | Good |
| Substituted pyrazole aminopropyl isothiocyanates | Trifolium repens | Good |
Investigations as Pesticidal and Insecticidal Compounds
The pyrazole scaffold is integral to many commercial insecticides, including fipronil, cyenopyrafen, and fenpyroximate. nih.govnih.gov This has driven extensive research into novel pyrazole derivatives for pest control. The 3-bromopropyl group serves as a valuable linker for synthesizing new potential insecticides by connecting the pyrazole ring to other toxophoric moieties.
Research has shown that pyrazole amide derivatives, in particular, exhibit notable insecticidal activity against a broad spectrum of pests. nih.gov For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole is a key intermediate in the synthesis of anthranilic diamide (B1670390) insecticides, which are analogs of the commercial product chlorantraniliprole. semanticscholar.orgmdpi.com These compounds are synthesized by creating an amide bond between the pyrazole carboxylic acid and a substituted aniline (B41778) moiety. While not directly using a bromopropyl group for linking, this research underscores the importance of halogenated pyrazole intermediates in creating potent insecticides.
Studies on pyrazole amide derivatives containing hydrazone substructures have also shown significant efficacy against pests such as Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), and Culex pipiens pallens (common house mosquito). nih.gov The structural flexibility and reactivity of intermediates like this compound allow for the systematic modification of the molecule to optimize its insecticidal profile against specific target pests. nih.govresearchgate.net
| Compound Class | Target Pest | Activity Level |
|---|---|---|
| Pyrazole Amides (Hydrazone Substructures) | Plutella xylostella | Notable |
| Pyrazole Amides (Hydrazone Substructures) | Helicoverpa armigera | Notable |
| Pyrazole Amides (Hydrazone Substructures) | Culex pipiens pallens | Notable |
| Anthranilic Diamide Analogues | Mythimna separata | Significant |
Research on Fungicidal Activities
The development of novel fungicides is crucial for managing crop diseases, and pyrazole derivatives have emerged as a promising class of compounds. nih.govbohrium.comresearchgate.net The synthesis of new potential fungicides often employs this compound as a key building block.
In a study focused on creating new pyrazole derivatives with antifungal properties, researchers synthesized a series of substituted pyrazole aminopropyl isothiocyanates. nih.gov The synthetic route involved the alkylation of a substituted pyrazole with 1,3-dibromopropane to produce a 1,3,4-substituted-5-N-(3-bromopropyl)pyrazole intermediate. This intermediate was then converted into the final isothiocyanate compounds.
The resulting molecules were tested against a panel of six major plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. The bioassays revealed that many of the synthesized derivatives exhibited considerable antifungal activities. nih.gov For example, certain compounds containing a p-trifluoromethyl-phenyl moiety showed high efficacy against all tested fungi. nih.gov This research demonstrates the utility of the this compound scaffold in creating a bridge to other functional groups that confer potent fungicidal properties. Further studies on pyrazole carboxylate derivatives containing a thiazole (B1198619) moiety have also identified promising candidates for fungicide development, effective against pathogens like Valsa mali. acs.orgnih.gov
| Compound Class | Target Fungus | Activity Level |
|---|---|---|
| Pyrazole Aminopropyl Isothiocyanates | Botrytis cinerea | Considerable |
| Pyrazole Aminopropyl Isothiocyanates | Rhizoctonia solani | Considerable |
| Pyrazole Aminopropyl Isothiocyanates | Valsa mali | Considerable |
| Pyrazole Carboxylate Derivatives | Valsa mali | Remarkable |
Computational and Theoretical Studies of 1 3 Bromopropyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-(3-Bromopropyl)-1H-pyrazole are not readily found in the current body of scientific literature.
Application of Density Functional Theory (DFT)
While Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of organic molecules, there are no published studies that specifically apply DFT methods to this compound. Such a study would be anticipated to provide valuable insights into its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and reactivity indices, which are crucial for predicting its chemical behavior.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the 3-bromopropyl chain suggests that this compound can adopt multiple conformations. Conformational analysis and molecular dynamics (MD) simulations would be instrumental in identifying the most stable conformers and understanding the dynamic behavior of the molecule in different environments. At present, no specific conformational analysis or MD simulation studies for this compound have been reported.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are essential techniques in drug discovery and materials science. The application of these methods to this compound could uncover its potential biological targets or its suitability for various material applications.
Prediction of Ligand-Target Interactions
Molecular docking simulations are widely used to predict the binding affinity and interaction patterns of small molecules with biological macromolecules. There are currently no published molecular docking studies involving this compound as a ligand. Such research would be valuable in screening for potential protein targets and elucidating its possible mechanisms of biological action.
Elucidation of Reaction Mechanisms
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. While the reactivity of the bromopropyl group is well-known in organic synthesis, there is a lack of specific computational studies that model the reaction mechanisms of this compound, such as its participation in nucleophilic substitution or cycloaddition reactions.
Cheminformatics and Data Mining in Pyrazole (B372694) Chemistry
Cheminformatics and data mining have become powerful tools for analyzing large chemical datasets and identifying structure-activity relationships. While the broader field of pyrazole chemistry benefits from such approaches, there is no evidence of specific cheminformatics or data mining studies that focus on or include a significant dataset of compounds closely related to this compound. The application of these techniques could help in predicting the properties of novel derivatives and guiding future synthetic efforts.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(3-Bromopropyl)-1H-pyrazole, offering precise insights into the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the bromopropyl substituent. The pyrazole ring protons typically appear as multiplets in the aromatic region of the spectrum. The protons of the propyl chain will present as distinct multiplets, with their chemical shifts influenced by the adjacent nitrogen atom of the pyrazole ring and the terminal bromine atom.
For a closely related compound, 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum in CDCl₃ shows methylene (B1212753) protons of the bromopropyl chain as a multiplet in the range of δ 3.16–4.28 ppm and the pyrazole ring proton as a singlet between δ 5.90–5.95 ppm. While the substitution pattern is different, this provides an expected range for the signals in this compound.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyrazole ring will resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The aliphatic carbons of the bromopropyl chain will appear in the upfield region of the spectrum.
In the case of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, the methylene carbons of the bromopropyl chain are observed in the δ 28.2–50.0 ppm range, while the pyrazole ring carbons resonate between δ 135.1–148.9 ppm. It is anticipated that the carbon signals for this compound would appear in similar regions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole Ring CH | ~7.5-8.0 | ~105-140 |
| N-CH₂ | ~4.2-4.5 | ~48-52 |
| CH₂-CH₂-CH₂Br | ~2.3-2.6 | ~30-34 |
| CH₂-Br | ~3.3-3.6 | ~30-33 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To further refine the structural assignment and to study the conformational dynamics of the flexible bromopropyl chain, advanced NMR techniques can be employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the propyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for unambiguously assigning the proton and carbon signals, respectively, by revealing one-bond and multiple-bond correlations between them. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the determination of the preferred conformation of the bromopropyl group relative to the pyrazole ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. For the hydrobromide salt of this compound, the predicted m/z for the [M+H]⁺ adduct is 189.00218. chemicalbook.com
Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns would emerge. A prominent fragmentation pathway for pyrazole derivatives often involves the cleavage of the pyrazole ring and the loss of substituents. researchgate.net For this compound, the loss of the bromine atom (m/z 79/81) would be a characteristic fragmentation, as would the cleavage of the propyl chain. For the analogous compound 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, a key fragmentation is the loss of the bromine atom, leading to a [C₈H₁₃N₂]⁺ ion.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 188/190 |
| [M+H]⁺ | 189/191 |
| [M-Br]⁺ | 109 |
| [C₃H₃N₂]⁺ (pyrazole ring) | 67 |
Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. For a related compound, 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, key absorption bands are observed for C–H stretching of methyl and methylene groups (2933–2975 cm⁻¹), C–N and C=C vibrations of the pyrazole ring (1475–1405 cm⁻¹), and C–Br stretching (654–597 cm⁻¹). Similar absorption bands are expected for this compound, confirming the presence of the alkyl chain, the pyrazole ring, and the bromo functionality.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying functional groups. The pyrazole ring vibrations are expected to be Raman active. The C-Br stretching vibration should also be observable in the Raman spectrum.
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H (aromatic) | ~3100-3150 | ~3100-3150 |
| C-H (aliphatic) | ~2850-2960 | ~2850-2960 |
| C=N, C=C (pyrazole ring) | ~1400-1600 | ~1400-1600 |
| C-N (ring) | ~1200-1300 | ~1200-1300 |
| C-Br | ~500-650 | ~500-650 |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound and for a preliminary assessment of its purity. rsc.org The retention factor (Rf) value would depend on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of nonpolar and polar solvents). Visualization can be achieved using UV light or a suitable staining agent. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the accurate determination of the molecular weight of the compound and any impurities. A suitable reversed-phase HPLC method could be developed to achieve baseline separation of this compound from related substances, with the mass spectrometer providing confirmation of the identity of each peak.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrazole (B372694) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. While specific studies on the continuous synthesis of 1-(3-Bromopropyl)-1H-pyrazole are still emerging, the broader trends in pyrazole synthesis are highly indicative of future directions.
Flow chemistry setups, by their nature, allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com For the synthesis of pyrazoles, this has been demonstrated in multistep continuous flow systems that can convert simple starting materials like anilines into pyrazole products through processes such as diazotization and metal-free reductions. rsc.org A key advantage is the ability to handle hazardous intermediates and reagents more safely in a contained and controlled environment. nih.gov The generation of potentially explosive diazo compounds or the release of gaseous byproducts can be managed effectively within a flow reactor. mdpi.com
Automated synthesis platforms can be programmed to perform sequential reactions, purifications, and analyses, significantly accelerating the discovery and optimization of new pyrazole derivatives. This approach is particularly valuable for creating libraries of compounds for screening purposes. The integration of flow reactors with automated workup and analysis techniques represents a powerful tool for the efficient production of functionalized pyrazoles like this compound. rsc.org
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives
| Feature | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Often challenging, requires process redesign | Generally straightforward by extending run time |
| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety through containment and small reaction volumes |
| Process Control | Less precise control over parameters | High precision in temperature, pressure, and mixing |
| Reproducibility | Can be variable between batches | High reproducibility |
| Workup | Often requires manual, multi-step procedures | Can be integrated with in-line purification |
Advancement of Sustainable Synthesis Approaches and Green Chemistry Innovations
In line with the growing emphasis on environmental responsibility in the chemical industry, green chemistry principles are being actively applied to the synthesis of pyrazole scaffolds. nih.gov These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. unife.it
Key areas of innovation in the green synthesis of pyrazoles include:
Use of Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, or ionic liquids.
Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective methods to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netmdpi.com Ultrasound, for example, has been used in conjunction with phase transfer catalysis for the N-alkylation of pyrazoles, a reaction type relevant to the synthesis of this compound. researchgate.net
Catalysis: The use of recyclable catalysts, including solid-supported catalysts and biocatalysts, is a cornerstone of green pyrazole synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Atom Economy: Multicomponent reactions (MCRs) are being increasingly explored for pyrazole synthesis. nih.govmdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form the final product, incorporating most or all of the atoms from the starting materials and thus maximizing atom economy.
These sustainable methodologies are crucial for the future large-scale production of this compound, ensuring that its synthesis is both economically viable and environmentally sound. researchgate.net
Exploration of Novel Catalytic Transformations for this compound
The functional groups of this compound—the pyrazole ring and the terminal bromine atom—provide fertile ground for a variety of novel catalytic transformations. The bromine atom is a versatile handle for introducing molecular complexity through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings could be employed to attach a wide range of substituents to the propyl chain, allowing for the synthesis of diverse derivatives.
Furthermore, the pyrazole ring itself is amenable to catalytic functionalization. Direct C-H activation and functionalization of the pyrazole core is a rapidly developing area that offers a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. While challenging due to the presence of two nitrogen atoms, selective catalytic C-H arylation, alkylation, or amination would open up new avenues for modifying the pyrazole scaffold.
The development of novel catalysts is central to this endeavor. Research into more efficient, selective, and robust catalysts, including those based on earth-abundant metals, will be critical for unlocking the full synthetic potential of this compound and its derivatives.
Advanced Materials Applications and Nanotechnology Integration
The unique properties of the pyrazole scaffold are being increasingly harnessed in the development of advanced materials and for integration with nanotechnology. nih.gov The two adjacent nitrogen atoms in the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole-containing ligands, derivable from this compound, highly valuable in coordination chemistry and materials science.
Potential applications include:
Metal-Organic Frameworks (MOFs): The bromopropyl group can be functionalized to create multitopic ligands suitable for the construction of MOFs. These materials have highly ordered porous structures with applications in gas storage, separation, and catalysis.
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for various metals and alloys due to their ability to adsorb onto the metal surface and form a protective layer.
Organic Electronics: The pyrazole ring is an electron-rich heterocycle, and its incorporation into larger conjugated systems could lead to materials with interesting photophysical properties for use in organic light-emitting diodes (OLEDs) and sensors. mdpi.com
In nanotechnology, this compound can serve as a surface modification agent for nanoparticles. The pyrazole moiety can coordinate to the nanoparticle surface, while the bromo-terminated propyl chain can be used to attach other functional molecules, creating tailored nanomaterials for applications in catalysis, bio-imaging, and drug delivery.
Expanding the Scope of Interdisciplinary Research Leveraging the Pyrazole Scaffold
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govglobalresearchonline.net This highlights the vast potential for interdisciplinary research leveraging this heterocyclic core. The this compound molecule can serve as a versatile starting point for creating new chemical entities for biological investigation.
The bromopropyl chain allows for the covalent attachment of the pyrazole unit to biomolecules or for its use as a linker in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The interdisciplinary nature of pyrazole research is evident in several key areas:
Drug Discovery: The pyrazole scaffold is a key component in compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. globalresearchonline.netresearchgate.net
Agrochemicals: Pyrazole derivatives are used as herbicides, fungicides, and insecticides. nih.gov
Chemical Biology: Pyrazole-based fluorescent probes are being developed for sensing and imaging biological processes. mdpi.com
Computational Chemistry: Molecular modeling and docking studies play a crucial role in the rational design of new pyrazole-based inhibitors and functional molecules. researchgate.net
The continued exploration of the pyrazole scaffold in these diverse fields, facilitated by versatile building blocks like this compound, underscores the importance of multidisciplinary collaboration in advancing chemical and biomedical sciences. nih.gov
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, bromopropyl CH₂ signals at δ 3.3–3.7 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 217.11) .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, as demonstrated for analogous brominated pyrazoles .
How can reaction conditions be optimized to maximize yield and purity?
Advanced
Systematically vary parameters using Design of Experiments (DOE):
- Temperature : Elevated temperatures (~80°C) enhance reactivity but may increase side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) favor SN2 pathways.
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
Monitor progress via TLC or in situ NMR to identify optimal termination points .
How should researchers resolve contradictions in reported reaction yields or conditions?
Q. Advanced
- Comparative Analysis : Replicate methods under standardized conditions (e.g., inert atmosphere, purity of reagents).
- By-Product Identification : Use GC-MS or HPLC to detect impurities (e.g., di-substituted derivatives) that may explain yield discrepancies.
- Computational Modeling : Predict thermodynamic feasibility of competing pathways using DFT calculations .
What are the key reactivity patterns of this compound in substitution reactions?
Basic
The bromopropyl group undergoes SN2 substitutions with nucleophiles (e.g., azides, amines, or iodide salts) to form derivatives like 1-(3-Azidopropyl)-1H-pyrazole. Steric hindrance from the pyrazole ring may slow reactivity compared to linear alkyl bromides .
How can regioselectivity in cross-coupling reactions involving this compound be analyzed?
Q. Advanced
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids.
- Directing Groups : Introduce substituents (e.g., methyl groups at pyrazole positions 3 and 5) to bias coupling sites.
- Kinetic Studies : Use time-resolved NMR to track intermediate formation .
What safety precautions are necessary when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Spill Management : Neutralize spills with sodium bicarbonate or activated carbon .
How can crystal structure determination validate molecular conformation?
Q. Advanced
- Single-Crystal Growth : Use slow evaporation from EtOH/CH₂Cl₂ mixtures.
- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) at 90 K for high-resolution diffraction.
- Refinement Tools : Software like SIR97 or ORTEP-3 refines atomic coordinates and thermal parameters .
What are the primary applications of this compound in medicinal chemistry?
Basic
It serves as a versatile intermediate for:
- Anticancer Agents : Functionalization to target kinase inhibitors.
- Antimicrobials : Derivatization with heterocyclic pharmacophores.
Biological activity is often linked to the bromopropyl chain's ability to act as a leaving group in prodrug designs .
How can derivatives be designed for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications : Introduce substituents (e.g., methyl, fluoro) at pyrazole positions 3 and 5 to alter steric/electronic profiles.
- Chain Elongation : Replace bromopropyl with longer alkyl/aryl chains to probe binding pocket compatibility.
- Biological Assays : Test derivatives against target enzymes (e.g., COX-2) using fluorescence polarization or SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
